molecular formula C21H38NOPS B13658461 (R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13658461
M. Wt: 383.6 g/mol
InChI Key: IKOOBDSOLTXQJD-ZRTDVJLTSA-N
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Description

®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate the formation of enantiomerically pure products, which are crucial in the pharmaceutical industry for the production of drugs with specific desired effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:

    Formation of the phosphanyl phenyl ethyl intermediate: This step involves the reaction of a di-tert-butylphosphanyl compound with a phenyl ethyl halide under inert conditions.

    Introduction of the sulfinamide group: The intermediate is then reacted with a sulfinamide reagent in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phosphanyl derivatives.

Scientific Research Applications

®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential role in biological systems as a chiral auxiliary.

    Medicine: Utilized in the synthesis of chiral drugs, which are essential for achieving specific therapeutic effects.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets include various metal ions, and the pathways involved are those of asymmetric catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfonamide

Uniqueness

®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to produce enantiomerically pure products distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H38NOPS

Molecular Weight

383.6 g/mol

IUPAC Name

N-[(1R)-1-(2-ditert-butylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C21H38NOPS/c1-16(22(11)25(23)21(8,9)10)17-14-12-13-15-18(17)24(19(2,3)4)20(5,6)7/h12-16H,1-11H3/t16-,25?/m1/s1

InChI Key

IKOOBDSOLTXQJD-ZRTDVJLTSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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